8,10-Octadecadienoic acid, (8E,10E)-

Description

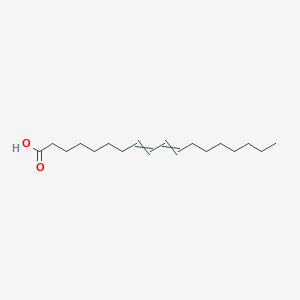

8,10-Octadecadienoic acid (8E,10E) is a conjugated dienoic fatty acid with the molecular formula C₁₈H₃₂O₂ and a molecular weight of 280.45 g/mol (CAS: 115863-92-8) . It is characterized by two trans (E)-configured double bonds at positions 8 and 10.

Properties

IUPAC Name |

octadeca-8,10-dienoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H32O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h8-11H,2-7,12-17H2,1H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QJKCKUNKNNYJNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCC=CC=CCCCCCCC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H32O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Scientific Research Applications

Nutraceutical Applications

1. Anti-inflammatory Properties

Research has highlighted the anti-inflammatory effects of 8,10-octadecadienoic acid derivatives. For instance, studies on related compounds such as 8-oxo-9-octadecenoic acid have demonstrated their ability to inhibit pro-inflammatory cytokines like TNF-α and IL-6 in macrophage cells. This suggests potential applications in treating inflammatory diseases .

2. Cardiovascular Health

The consumption of polyunsaturated fatty acids, including 8,10-octadecadienoic acid, is linked to improved cardiovascular health. These fatty acids can help lower cholesterol levels and reduce the risk of heart disease. A study indicated that dietary intake of such fatty acids could lead to favorable lipid profiles and reduced arterial plaque formation .

Pharmaceutical Applications

1. Drug Development

The unique structural properties of 8,10-octadecadienoic acid make it a candidate for drug development. Its derivatives can serve as intermediates in synthesizing bioactive compounds that exhibit therapeutic effects against various ailments, including metabolic disorders and cancer. For example, research on the metabolic pathways involving octadecadienoic acid has led to the identification of potential drug targets for obesity management through PPARγ activation .

2. Antioxidant Activity

The antioxidant properties of 8,10-octadecadienoic acid derivatives are significant for pharmaceutical applications. They can scavenge free radicals and protect cells from oxidative stress, which is implicated in numerous chronic diseases. This property positions these compounds as potential ingredients in supplements aimed at enhancing overall health and longevity .

Biotechnological Applications

1. Bioconversion Processes

The bioconversion of oleic acid to 8,10-octadecadienoic acid has been explored using microbial fermentation processes. Specific bacterial strains can convert fatty acids into valuable products through enzymatic reactions. This biotechnological approach not only enhances the yield of desired fatty acids but also promotes sustainable practices by utilizing waste substrates .

2. Functional Food Development

Incorporating 8,10-octadecadienoic acid into functional foods is an emerging area of research. Its health benefits can be leveraged to create food products that support metabolic health and reduce inflammation. Studies have shown that foods enriched with polyunsaturated fatty acids can improve gut health and enhance nutrient absorption .

Case Studies

| Study | Findings | Implications |

|---|---|---|

| Hwang et al., 2012 | Identified anti-inflammatory effects of octadecadienoic acid derivatives | Potential for developing anti-inflammatory drugs |

| Cho et al., 2016 | Demonstrated lipid-lowering effects in animal models | Supports use in cardiovascular health supplements |

| Kang et al., 2017 | Showed antioxidant activity in vitro | Opportunities for functional food formulations |

Comparison with Similar Compounds

Structural and Functional Comparison with Analogues

Structural Isomers and Conjugated Systems

The biological and chemical properties of octadecadienoic acids are highly dependent on double bond positions and configurations. Below is a comparative analysis:

Table 1: Structural Comparison of Octadecadienoic Acids

| Compound Name | Double Bond Positions/Configuration | CAS Number | Molecular Formula | Key Features |

|---|---|---|---|---|

| 8,10-Octadecadienoic acid (8E,10E) | 8E,10E | 115863-92-8 | C₁₈H₃₂O₂ | Conjugated diene; trans-trans |

| 9,11-Octadecadienoic acid (9Z,11E) | 9Z,11E | 2540-56-9 | C₁₈H₃₂O₂ | Conjugated diene; cis-trans isomer |

| 10,12-Octadecadienoic acid (10E,12Z) | 10E,12Z | 2420-44-2 | C₁₈H₃₂O₂ | Conjugated diene; trans-cis isomer |

| 10,13-Octadecadienoic acid (10E,13E) | 10E,13E | 1333111-38-8 | C₁₈H₃₂O₂ | Non-conjugated; trans-trans |

| 10-Octadecenoic acid (10E) | 10E (monoenoic) | 5684-82-2 | C₁₈H₃₄O₂ | Single trans double bond |

Key Observations :

- Conjugation Effects: Compounds like 9(Z),11(E)- and 10(E),12(Z)-octadecadienoic acid exhibit conjugated dienes, which enhance stability and alter reactivity compared to non-conjugated isomers (e.g., 10E,13E) .

- Stereochemical Impact: The trans-trans configuration in 8E,10E-octadecadienoic acid may reduce membrane fluidity compared to cis-containing isomers .

Table 2: Functional Comparison of Octadecadienoic Acids

Key Findings :

- 10E,12Z-Octadecadienoic Acid: Demonstrates significant anti-obesity effects via PPARα activation, distinguishing it from non-conjugated isomers .

- 9Z,11E-Octadecadienoic Acid: Exhibits anticancer activity, likely due to conjugated diene-mediated oxidative stress in tumor cells .

Physicochemical Properties

Table 3: Physical and Commercial Data

| Compound | Purity | Solubility | Price (per mg) | Commercial Source |

|---|---|---|---|---|

| 8E,10E-Octadecadienoic acid | >97% | Ethanol-soluble | $25 (approx.) | Larodan Fine Chemicals |

| 10E,12Z-Octadecadienoic acid | 98% | Ethanol-soluble | $25 | Kanto Reagents |

| 9Z,11E-Octadecadienoic acid | 98% | Ethanol-soluble | $25 | Kanto Reagents |

Notes:

- Ethanol is a common solvent for these compounds due to their low water solubility .

- Pricing is standardized for research-grade materials, but derivatives (e.g., methyl esters) may vary .

Preparation Methods

Grignard Reaction-Based Synthesis

A patented method for preparing structurally related conjugated dienes such as (8E,10E)-8,10-dodecadien-1-ol (a shorter chain analogue) involves:

- Protection of hydroxyl groups using trimethylchlorosilane under alkaline conditions to form silyl ethers.

- Formation of Grignard reagents from chloroalkyl derivatives.

- Coupling reactions catalyzed by lithium cuprate (Li2CuCl4) with conjugated diene acetates (e.g., (2E,4E)-2,4-hexadiene-1-acetate).

- Subsequent deprotection under acidic conditions to yield the target diene alcohol.

This method emphasizes mild reaction conditions (temperature 25–35 °C, reaction time 3–9 hours), cost-effective reagents (trimethylchlorosilane), and environmental considerations such as low odor and minimal pollution. The approach is suitable for scale-up and industrial production due to its operational simplicity and safety profile.

| Step | Reaction Description | Conditions | Outcome |

|---|---|---|---|

| 1 | Hydroxyl protection of halohydrin with TMSCl | Alkaline, 25–35 °C, 3–9 h | Chlorohexyloxy trimethylsilane |

| 2 | Formation of Grignard reagent from silyl ether | Standard Grignard conditions | Reactive organomagnesium species |

| 3 | Coupling with (2E,4E)-2,4-hexadiene-1-acetate | Li2CuCl4 catalyst, mild temp | (8E,10E)-diene silyl ether |

| 4 | Deprotection with p-toluenesulfonic acid in MeOH/H2O | Acidic, ambient temperature | (8E,10E)-dodecadien-1-ol |

Note: While this method is demonstrated for a 12-carbon diene alcohol, analogous strategies can be adapted for the 18-carbon 8,10-octadecadienoic acid by extending carbon chain precursors accordingly.

Enzymatic and Biotechnological Preparation Methods

Biological synthesis of 8,10-Octadecadienoic acid, (8E,10E)- and related oxygenated fatty acids is predominantly mediated by enzymatic oxidation of linoleic acid or oleic acid derivatives.

Lipoxygenase-Catalyzed Oxidation

Lipoxygenase (LOX) enzymes catalyze regio- and stereospecific hydroperoxidation of polyunsaturated fatty acids such as linoleic acid. The pathway involves:

- Hydroperoxidation at specific double bonds (e.g., at C-8 and C-10 positions).

- Subsequent enzymatic or chemical reduction of hydroperoxides to hydroxy acids.

- Formation of conjugated dienes with defined (E)-configuration at double bonds.

This enzymatic route yields 8,10-Octadecadienoic acid derivatives with high regio- and stereoselectivity under mild aqueous conditions.

Microbial Biotransformation

Microbial strains such as Pseudomonas species and fungi like Saccharomyces and Candida have been reported to convert linoleic acid into hydroxylated and conjugated diene derivatives through:

- Enzymatic oxidation involving lipoxygenase-like enzymes.

- Epoxidation and subsequent hydrolysis to form hydroxy-epoxides and triols.

- Bioconversion optimized by controlling culture conditions and substrate availability.

These biotechnological processes enable environmentally friendly production with potential for scale-up and high purity.

| Microbial Source | Enzymatic Activity | Product Formed | Notes |

|---|---|---|---|

| Pseudomonas sp. | LOX-like enzyme | 8(E)-10(S)-hydroxy-octadecenoic acid | Intermediate to dihydroxy derivatives |

| Saccharomyces sp. | Oxidative enzymes | Hydroxy and epoxy fatty acids | Used in agricultural oil valorization |

| Candida sp. | Epoxidation and hydroxylation | Conjugated hydroxy fatty acids | Industrial biotransformation potential |

Chemical Reaction Analysis Related to Preparation

The preparation of 8,10-Octadecadienoic acid, (8E,10E)- involves key chemical transformations:

- Oxidation: Introduction of hydroperoxy or hydroxy groups at specific double bonds via enzymatic or chemical oxidation.

- Reduction: Conversion of hydroperoxides to hydroxyl groups using glutathione peroxidase or chemical reducing agents.

- Substitution: Functional group modifications such as esterification or etherification for derivatization or protection during synthesis.

Common reagents and catalysts include:

| Reaction Type | Reagents/Catalysts | Conditions | Major Products |

|---|---|---|---|

| Oxidation | Lipoxygenase enzymes, KMnO4, CrO3 | Mild aqueous or organic solvents | Hydroperoxy and hydroxy acids |

| Reduction | Glutathione peroxidase, H2, Pd/Pt catalysts | Aqueous or hydrogenation conditions | Hydroxy fatty acids |

| Substitution | Carboxylic acids, acid catalysts, alkyl halides, bases | Acidic or basic media | Esters, ethers |

Summary Table of Preparation Methods

| Method Type | Key Features | Advantages | Limitations |

|---|---|---|---|

| Grignard Reaction | Organic synthesis with silyl protection | High control over stereochemistry, scalable | Requires multiple steps and reagents |

| Enzymatic Oxidation | Lipoxygenase-catalyzed hydroperoxidation | High regio- and stereoselectivity, mild conditions | Enzyme availability and stability |

| Microbial Biotransformation | Microbial enzymatic conversion | Environmentally friendly, potential for scale-up | Requires optimization of culture conditions |

Research Findings and Optimization Notes

- Enzymatic methods provide superior stereochemical control, producing predominantly (8E,10E) isomers with minimal side products.

- The Grignard coupling approach benefits from the use of trimethylchlorosilane as a hydroxyl protecting group, which is inexpensive and reduces environmental impact.

- Industrial production favors biotechnological processes due to lower costs, reduced hazardous waste, and higher selectivity.

- Analytical techniques such as NMR (¹H and ¹³C), mass spectrometry, and chiral HPLC are essential for confirming the stereochemistry and purity of the synthesized compound.

This comprehensive overview synthesizes diverse research and industrial knowledge on the preparation of 8,10-Octadecadienoic acid, (8E,10E)-, highlighting both chemical synthesis and enzymatic biotransformation methods with detailed reaction conditions, catalysts, and optimization strategies.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for identifying and quantifying (8E,10E)-8,10-octadecadienoic acid in complex biological matrices?

- Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., methyl ester formation via BF₃-methanol) to enhance volatility. Confirm double-bond geometry via nuclear magnetic resonance (NMR), specifically ¹H-NMR coupling constants for trans configurations. Cross-validate with high-performance liquid chromatography (HPLC) using C18 reverse-phase columns and UV detection at 205–210 nm for conjugated dienes .

Q. What are the natural sources of (8E,10E)-8,10-octadecadienoic acid, and how can it be extracted?

- Methodological Answer : This isomer is reported in Colocasia esculenta (taro) and other plant species. Extract lipids using methanol-chloroform (2:1 v/v) followed by saponification (KOH in ethanol) to release free fatty acids. Fractionate via silver-ion chromatography to isolate conjugated dienes, as their silver ion affinity differs from non-conjugated isomers .

Q. What synthetic routes are available for producing high-purity (8E,10E)-8,10-octadecadienoic acid?

- Methodological Answer : Catalytic isomerization of linoleic acid (9Z,12Z-18:2) using iodine or rhodium catalysts under controlled temperatures (80–120°C) to shift double bonds. Purify via recrystallization in ethanol at low temperatures (-20°C) to remove byproducts. Verify purity (>97%) using HPLC with a diode-array detector .

Q. How should (8E,10E)-8,10-octadecadienoic acid be stored to ensure stability during experiments?

- Methodological Answer : Store in ethanol solution at -80°C under nitrogen to prevent oxidation. For solid-phase storage, use amber vials with desiccants (e.g., silica gel) to minimize hydrolysis. Monitor degradation via periodic thin-layer chromatography (TLC) with iodine vapor visualization .

Advanced Research Questions

Q. How can researchers address challenges in controlling isomer purity during in vivo studies of (8E,10E)-8,10-octadecadienoic acid?

- Methodological Answer : Employ orthogonal purification techniques (e.g., silver-ion HPLC followed by preparative GC) to eliminate trace isomers. Validate purity using tandem mass spectrometry (LC-MS/MS) with multiple reaction monitoring (MRM) for isomer-specific fragments. Include solvent-only controls to assess cross-contamination .

Q. What experimental strategies mitigate data contradictions arising from isomer variability in biological assays?

- Methodological Answer : Use isomer-specific antibodies or aptamers in immunoassays to reduce cross-reactivity. For cell culture studies, pair (8E,10E)-8,10-octadecadienoic acid with its (9Z,11Z) isomer to isolate geometric effects. Statistically adjust for confounding variables (e.g., lipid peroxidation byproducts) via multivariate regression .

Q. How can isotopic labeling elucidate the metabolic fate of (8E,10E)-8,10-octadecadienoic acid in mechanistic studies?

- Methodological Answer : Synthesize deuterated analogs (e.g., D₃-labeled at C8 or C10) via Pd-catalyzed deuteration. Track incorporation into phospholipids or β-oxidation pathways using liquid chromatography–high-resolution mass spectrometry (LC-HRMS). Combine with RNA-seq to correlate metabolite levels with gene expression (e.g., FADS2, CPT1A) .

Q. What in vitro models are optimal for assessing the bioactivity of (8E,10E)-8,10-octadecadienoic acid in obesity-related research?

- Methodological Answer : Use 3T3-L1 adipocytes differentiated with insulin/dexamethasone to test anti-lipogenic effects. Quantify lipid droplets via Oil Red O staining and measure adipokine secretion (e.g., leptin, adiponectin) via ELISA. Validate findings in primary human adipocytes with donor-matched controls to account for interindividual variability .

Key Considerations for Experimental Design

- Isomer Cross-Reactivity : Always confirm assay specificity using structurally similar isomers (e.g., 9E,11E-18:2) to avoid false positives .

- Data Reproducibility : Include batch-to-batch purity certificates for synthetic compounds and report extraction yields for natural sources .

- Ethical Compliance : For animal studies, adhere to OECD guidelines for fatty acid dosing and endpoint analysis to ensure translational relevance .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.